molecular formula C8H13NO2 B13803095 1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone

1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone

Cat. No.: B13803095
M. Wt: 155.19 g/mol
InChI Key: IGDSEIGXLBZNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone is a compound belonging to the oxazoline family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction is usually carried out at room temperature, and the resulting oxazoline can be further oxidized to oxazole using commercial manganese dioxide .

Industrial Production Methods: In industrial settings, the synthesis of oxazolines, including this compound, can be achieved using continuous flow processes. This method offers advantages such as improved safety profiles, higher yields, and reduced need for purification steps .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxazoles.

    Reduction: β-Hydroxy amides.

    Substitution: Various substituted oxazolines depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s oxazoline ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 2-position and ethanone group at the 5-position differentiate it from other oxazolines and oxazoles, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-(2-propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone

InChI

InChI=1S/C8H13NO2/c1-3-4-8-9-5-7(11-8)6(2)10/h7H,3-5H2,1-2H3

InChI Key

IGDSEIGXLBZNJD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NCC(O1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.